Phenyl 3-methylpyrazin-2-ylcarbamate
Description
Phenyl 3-methylpyrazin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyrazine ring substituted with a methyl group at the 3-position and a phenylcarbamate moiety at the 2-position. The carbamate functional group is critical for interactions in biological systems, often influencing solubility, stability, and binding affinity.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
phenyl N-(3-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C12H11N3O2/c1-9-11(14-8-7-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
LVEKWRFHOVUKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Antimycobacterial Studies
describes 18 compounds of substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their esters. Key differences include:
- Substituent Position: The methyl group at the pyrazine 3-position in Phenyl 3-methylpyrazin-2-ylcarbamate contrasts with carboxylic acid or ester groups in the analogs.
- Biological Activity : Methyl esters of these analogs (e.g., compounds 1b–18b) showed variable antimycobacterial activity against Mycobacterium tuberculosis. The methyl group in this compound may similarly modulate activity, though specific data are unavailable .
Spectrophotometric Detection and Stability
Phenylephrine-HCl (PE), a phenyl ethanolamine derivative, shares functional group reactivity with carbamates. , and 6 highlight the use of 2-aminobenzothiazole as a diazotized coupling agent for PE detection. Comparative insights:
- Reactivity: PE forms a stable azo dye (ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) with 2-aminobenzothiazole in alkaline media. This compound lacks a phenolic hydroxyl group, limiting its ability to undergo similar azo coupling .
- Stability : PE-derived azo dyes remain stable for 48 hours. Carbamates like this compound may exhibit hydrolytic instability under alkaline conditions due to the carbamate group’s susceptibility to nucleophilic attack .
Pharmacological and Analytical Profiles
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